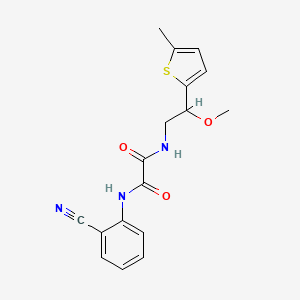

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11-7-8-15(24-11)14(23-2)10-19-16(21)17(22)20-13-6-4-3-5-12(13)9-18/h3-8,14H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSSJLRFXVGXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-cyanophenylamine and 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxalamide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxalamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The oxalamide scaffold is a common feature in flavoring agents and bioactive molecules. Below is a comparison of key analogs, emphasizing substituent-driven differences in activity, metabolism, and regulatory status:

Key Findings from Comparative Studies

16.100) are critical for umami receptor (hTAS1R1/hTAS1R3) activation, while the cyanophenyl/thiophen groups in the target compound may confer distinct electronic or steric effects that could modulate receptor interaction or metabolic stability . Halogenated derivatives (e.g., GMC-3 with 4-chlorophenyl) exhibit antimicrobial properties, suggesting that electron-withdrawing groups enhance bioactivity in non-flavor applications .

The target compound’s methylthiophen group may alter cytochrome P450 interactions compared to S334.

Synthetic Accessibility :

- Oxalamides with methoxyphenethyl or fluorophenyl groups (e.g., compounds 17 and 18) are synthesized in moderate yields (35–52%), whereas isoindoline-dione derivatives (GMC series) achieve higher yields (53–90%) due to optimized recrystallization protocols . The target compound’s synthesis efficiency is unreported but may face challenges due to its bulky thiophen-ethyl group.

Data Gaps and Research Needs

- Target Compound Data: No direct data on solubility, receptor binding, or toxicity for this compound are available. Comparative studies with S336 and CYP inhibition assays are warranted.

- Thiophen-Specific Metabolism : The 5-methylthiophen moiety may introduce sulfur-containing metabolites, necessitating specialized toxicokinetic studies .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 318.41 g/mol

The structure features a cyanophenyl group, a methoxy group, and a thiophene ring, which are known to influence its biological activity.

-

Antimicrobial Activity :

- Research indicates that oxalamide derivatives often exhibit antimicrobial properties. The presence of the methoxy and thiophene groups may enhance this activity by increasing lipophilicity, allowing better penetration through microbial membranes.

-

Anticancer Potential :

- Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. The oxalamide functional group is known to interact with various cellular targets, potentially leading to apoptosis in cancer cells.

-

Neuroprotective Effects :

- Some studies suggest that derivatives of this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Studies

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial efficacy of oxalamide derivatives against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties for compounds similar to this compound .

-

Cancer Cell Line Studies :

- In vitro tests on human cancer cell lines demonstrated that the compound could reduce cell viability significantly, indicating its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways .

- Neuroprotection in Animal Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.